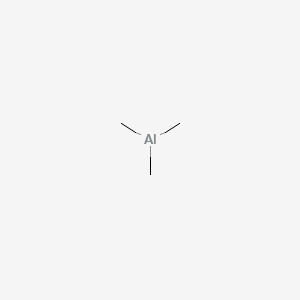

Trimethylaluminum

説明

特性

IUPAC Name |

trimethylalumane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.Al/h3*1H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTRXTDYQLMHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Al](C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Al | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058787 | |

| Record name | Aluminum, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; mp = 15 deg C; [Merck Index] | |

| Record name | Aluminum, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

12.4 [mmHg] | |

| Record name | Trimethylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

75-24-1 | |

| Record name | Trimethylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylaluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLALUMINUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV210LG46J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparative Methodologies of Trimethylaluminum

Industrial Production Routes

Industrial production of trimethylaluminum focuses on efficiency, scalability, and achieving high purity for applications in semiconductor manufacturing and catalysis. Several distinct routes have been developed and optimized over time.

Aluminum Alkyls and Haloalkane Synthesis

This approach utilizes pre-formed aluminum alkyls, such as triethylaluminum (B1256330) (TEA), and reacts them with methyl halides (e.g., methyl bromide, methyl chloride) in the presence of a catalyst. Bismuth-based or vanadium-based compounds have been employed as catalysts for this transalkylation reaction google.comgoogle.comresearchgate.net. For example, reacting triethylaluminum with methyl bromide in the presence of an iron-stibonium complex catalyst has demonstrated promising results, achieving a TMA yield of 64.3% under optimized conditions researchgate.net. This method, however, can be associated with the use of expensive catalysts, potentially lower yields compared to other methods, longer reaction cycles, and challenges in post-reaction processing google.com.

Plasma–Chemical Low-Temperature Reduction of Aluminum with Activated Methane (B114726)

A more advanced industrial method involves the carbothermic reduction of aluminum powder activated in a microwave plasma discharge using methane mdpi.comcolab.wsresearchgate.net. In this process, aluminum powder is treated with methane in a plasma environment, which is believed to remove surface oxides and activate the aluminum mdpi.com. The activated aluminum is then reacted with methyl chloride to synthesize this compound mdpi.com. This technique has shown significant success in producing ultra-high-purity TMA, with main substance purity often exceeding 99.99% and trace metal concentrations reaching the 7N standard (99.99999%) mdpi.comcolab.wsresearchgate.net. The synthesis can be performed in a single vacuum cycle, further contributing to the high purity of the final product mdpi.comcolab.wsresearchgate.net.

Dehalogenation with Alkali Metals for High-Purity TMA

The dehalogenation of methylaluminum chlorides using alkali metals, primarily sodium, is a well-established and widely used method for both industrial and laboratory-scale production of TMA sciencemadness.orgjustia.comgoogle.comwikipedia.orggoogleapis.comgoogle.comresearchgate.netepo.orgpatsnap.comgoogle.com. This process typically involves reacting a methylaluminum chloride precursor, such as dimethylaluminum chloride (DMAC), methylaluminum dichloride (MADC), or sesquimethyl aluminum chloride (SMAC), with molten alkali metals like sodium or potassium justia.comresearchgate.net.

The general reaction can be represented as: wikipedia.org or justia.com

To enhance reaction rates, yields, and product purity, catalysts such as alkali or alkaline earth metal fluorides (e.g., sodium fluoride (B91410), potassium fluoride) are often added justia.comgoogle.comgoogleapis.comgoogle.com. These fluorides are believed to act as catalysts, improving the conversion of the methylaluminum chloride to TMA and mitigating issues like the formation of byproduct coatings on the alkali metal surface, which can lead to incomplete reactions and low yields justia.comgoogle.comgoogleapis.comgoogle.comepo.org. The Grosse-Mavity method, involving the reaction of DMAC with molten sodium in a hydrocarbon solvent, is a common basis for these processes, though yields can be affected by byproduct deposition googleapis.comepo.org. Optimized conditions, including specific solvent choices, controlled addition of reactants, and reaction temperatures between 80-150°C, are critical for achieving high yields and purity justia.comgoogleapis.comgoogle.comresearchgate.net. For instance, yields up to 89.2% have been reported using DMAC, sodium, and sodium fluoride google.comgoogle.com.

Laboratory-Scale Synthetic Approaches

Laboratory synthesis of TMA often employs variations of the industrial alkali metal reduction methods, prioritizing control and purity for research purposes.

A common laboratory preparation involves reacting dimethylaluminum chloride (DMAC) with a melt of sodium and/or potassium in an inert hydrocarbon solvent researchgate.net. This method allows for controlled reaction conditions and has been reported to achieve yields around 70% researchgate.net. The use of DMAC as a precursor is advantageous due to its relative availability and handling characteristics compared to other methylaluminum chlorides. The process typically involves careful handling under an inert atmosphere due to the pyrophoric nature of TMA.

Compound List

The following chemical compounds are mentioned in this article:

this compound (TMA)

Dimethylaluminum chloride (DMAC)

Methylaluminum dichloride (MADC)

Sesquimethyl aluminum chloride (SMAC)

Sodium (Na)

Potassium (K)

Magnesium (Mg)

Methyl chloride (CH₃Cl)

Methyl bromide (CH₃Br)

Triethylaluminum (TEA)

Aluminum (Al)

Aluminum chloride (AlCl₃)

Sodium fluoride (NaF)

Potassium fluoride (KF)

Calcium fluoride (CaF₂)

Bismuth compounds

Vanadium based compounds

Iron-stibonium complex catalyst

Methane (CH₄)

Sodium tetramethylaluminate

Aluminum-magnesium alloy (Magnalium)

Data Tables

Table 1: Summary of this compound Synthesis Methods and Yields

| Method Category | Specific Method/Reactants | Key Conditions | Reported Yield (%) | Purity (Main Substance) | References |

| Magnalium Reduction | Magnalium alloy + Methyl chloride | 140°C, 10 atm tandfonline.com | Low google.com | N/A | googleapis.comgoogle.comtandfonline.com |

| Magnalium alloy + Methyl bromide | N/A | Higher than CH₃Cl googleapis.com | N/A | googleapis.com | |

| Aluminum Alkyls & Haloalkane Synthesis | Triethylaluminum (TEA) + Methyl bromide + Iron-stibonium catalyst | 105°C, 0.1 MPa, 150 min TEA feed researchgate.net | 64.3 researchgate.net | 98.1% researchgate.net | google.comgoogle.comresearchgate.net |

| Triethylaluminum (TEA) + Methyl halide + Bismuth catalyst | Reaction temperature 90-115°C epo.org | N/A | N/A | google.comgoogle.comepo.org | |

| Plasma-Chemical Reduction | Aluminum powder + Methane (plasma) → Activated Al; Activated Al + Methyl chloride | Microwave plasma discharge, 500W mdpi.com, 20 min plasma treatment mdpi.com | N/A | ≥99.99% mdpi.comcolab.wsresearchgate.net | mdpi.comcolab.wsresearchgate.net |

| Alkali Metal Dehalogenation | Dimethylaluminum chloride (DMAC) + Sodium | Hydrocarbon solvent, 120-140°C googleapis.com | Up to 85% googleapis.com | N/A | googleapis.comepo.org |

| DMAC + Sodium + Sodium Fluoride (NaF) | Hydrocarbon solvent, 120-140°C google.comgoogle.com | Up to 89.2% google.comgoogle.com | Chloride-free google.comgoogle.com | google.comgoogle.com | |

| Dimethylaluminum chloride + Sodium/Potassium melt | Inert solvent | ~70% researchgate.net | N/A | researchgate.net | |

| Sesquimethyl aluminum chloride + Molten Sodium | O-dichlorobenzene solvent, 100-120°C patsnap.com | N/A | High purity patsnap.com | justia.compatsnap.com |

Theoretical and Computational Studies of Trimethylaluminum

Electronic Structure and Bonding Analysis

Computational chemistry has been an indispensable tool for elucidating the nuanced bonding and structural properties of trimethylaluminum (TMA), which standard models often fail to fully describe.

At standard conditions, this compound exists as a dimer with the formula Al₂(CH₃)₆, which has a structure and bonding analogous to that of diborane. chemeurope.com The dimer features two aluminum atoms connected by two bridging methyl groups, with four terminal methyl groups attached to the aluminum centers. chemeurope.com The bonds associated with the bridging methyls are 3-center-2-electron (3c-2e) bonds, a characteristic of electron-deficient molecules. chemeurope.com X-ray diffraction studies have determined the Al-C terminal bond distance to be approximately 1.99 Å, while the bridging Al-C bond is significantly longer at about 2.24 Å. aip.org Another study cites these distances as 1.97 Å and 2.14 Å, respectively. chemeurope.com

Density Functional Theory (DFT) and Møller-Plesset perturbation methods have been successfully applied to study the molecular structures, energies, and vibrational frequencies of the this compound monomer (Al(CH₃)₃), its corresponding monomer radical cation (Al(CH₃)₃⁺), and the dimer ([Al(CH₃)₃]₂). acs.orgacs.org These computational approaches have been shown to correctly describe the geometries of the neutral molecules and provide consistent values for ionization energies. acs.orgacs.org The dissociation energy of the dimer, however, shows greater dependency on the specific computational methodology employed. acs.org

Table 1: Selected Bond Distances and Angles in this compound Dimer

| Parameter | Value (Source 1) | Value (Source 2) |

|---|---|---|

| Al-C (terminal) | 1.99 Å aip.org | 1.97 Å chemeurope.com |

| Al-C (bridging) | 2.24 Å aip.org | 2.14 Å chemeurope.com |

| Al-C-Al (bridge angle) | 70° aip.org | Not specified |

Investigations combining high-angle X-ray diffraction with quantum-chemical methods have been used to determine the charge density distribution of the this compound dimer. researchgate.netnih.gov The analysis, performed using the quantum theory of atoms in molecules, indicates that the bonding in Al₂Me₆ is predominantly ionic. researchgate.netnih.govcolab.ws This interpretation sheds new light on the bonding, which has been a subject of conflicting descriptions. nih.govcolab.ws The data strongly support the presence of delocalized multicenter bonding, a known feature of electron-deficient compounds like this compound. researchgate.netrsc.org This multicenter bonding involves two electrons distributed over three atomic centers (the two aluminum atoms and the bridging carbon atom). chemeurope.comnih.gov

The analysis of charge density distribution also reveals clear evidence of topological asymmetry within the bridging Al-C bonds. researchgate.netnih.govresearchgate.net This finding is further substantiated by calculated magnetic response currents. researchgate.netnih.gov In the solid-state structure of a related dimeric species, this asymmetry is manifested in measurably different bond lengths for the bridging carbon to each aluminum atom, with one Al-C bridging bond measuring 2.096(3) Å and the other 2.134(3) Å. nih.gov This asymmetry is a direct consequence of the delocalized, multicenter nature of the bonding in the dimer bridge. researchgate.net

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful method for investigating the reaction pathways of this compound, particularly in contexts relevant to materials science and chemical synthesis.

The reaction mechanism between this compound and ozone (O₃), a common oxidant in atomic layer deposition (ALD) for producing aluminum oxide (Al₂O₃) thin films, has been extensively studied using DFT calculations. acs.orgnih.govfigshare.com These theoretical analyses have identified plausible reaction pathways that lead to the formation of surface species observed in experiments, such as methoxy (B1213986) (–OCH₃), formate (B1220265) (–OCHO), bicarbonate (–CO₃H), and hydroxyl (–OH) groups. acs.orgnih.govresearchgate.net

The initial step of the reaction between TMA and O₃ readily forms an Al(CH₃)₂(OCH₃)(O₂) intermediate. acs.orgnih.gov From this intermediate, if the molecular oxygen (O₂) is not released, it can react with the methoxy group to form an Al(CH₃)₂(OCH₂)(O₂H) intermediate, which ultimately generates formate species and methane (B114726) (CH₄). acs.org Further reactions of the formate group with ozone can produce bicarbonate, which may then decompose at higher temperatures to yield carbon dioxide (CO₂) and surface hydroxyl groups. researchgate.net

Table 2: Key Intermediates in the DFT-Calculated Reaction of TMA with Ozone

| Intermediate Species | Description | Reference |

|---|---|---|

| Al(CH₃)₂(OCH₃)(O₂) | Initial adduct formed from TMA and O₃. acs.orgnih.gov | acs.orgnih.gov |

| Al(CH₃)₂(OCH₃) | Intermediate formed after release of O₂. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Al(CH₃)(OCHO)(OH) | Formate species formed after subsequent reactions. acs.org | acs.org |

DFT studies have also been employed to explore the mechanisms of the initial gas-phase reactions between this compound and ammonia (B1221849) (NH₃), a critical process in the deposition of aluminum nitride (AlN). nih.govacs.org These calculations have detailed the structures of donor-acceptor complexes, dimerization products, and the pathways for methane elimination. nih.govacs.org The reaction begins with the formation of a (CH₃)₃Al:NH₃ adduct. acs.org

The transition state for the first methane elimination from this adduct represents the highest point on the reaction pathway. nih.govacs.org Subsequent methane elimination steps are exothermic and proceed without requiring additional activation energy. nih.govacs.org The formation of the dimerized product, [AlMe₂NH₂]₂, is found to be highly favorable thermodynamically. nih.govacs.org

Further studies combining Fourier transform infrared experiments with DFT calculations have shown that at higher partial pressures of ammonia, a second NH₃ molecule can attach to the initial 1:1 adduct via hydrogen bonding. acs.orgnih.gov This results in a more stable (CH₃)₃Al:NH₃···NH₃ complex. acs.orgnih.gov The calculated binding energy for this hydrogen-bonded adduct is 26.8 kcal/mol, which is 7.2 kcal/mol more stable than the primary (CH₃)₃Al:NH₃ adduct. acs.orgnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | Al(CH₃)₃ or Al₂(CH₃)₆ |

| Ozone | O₃ |

| Ammonia | NH₃ |

| Methane | CH₄ |

| Aluminum Oxide | Al₂O₃ |

| Aluminum Nitride | AlN |

| Diborane | B₂H₆ |

| Carbon Dioxide | CO₂ |

Dimerization and Complexation Reactions (e.g., with Chloroalkanes)

Theoretical studies have been conducted to understand the dimerization of this compound (TMA) and its complexation with various molecules, including chloroalkanes. These studies often employ computational methods to determine geometrical and thermodynamic parameters.

Research into the reactions of this compound with chloroalkanes like dichloromethane (B109758) and dichloroethane has shown that TMA can form both 1:1 and 2:1 complexes. researchgate.net For the 2:1 complexes, two specific orientations of the this compound molecules relative to the chloroalkane molecule are found to be the most favorable. researchgate.net When comparing the thermodynamics of dimerization versus complexation for these reactions, calculations indicate that the dimerization of this compound is the preferred pathway over forming a complex with the chloroalkane. researchgate.net

In the context of reactions with other compounds, such as methyl propionate (B1217596), spectroscopic analysis reveals the formation of an adduct, alongside the production of Me₂AlOCEtMe₂ and Me₂AlOMe when equimolar amounts are used. d-nb.info When TMA is in excess, the reaction favors the formation of these substitution products over the initial adduct. d-nb.info Spectroscopy has identified that the substitution product Me₂AlOCEtMe₂ can trap unreacted TMA, leading to the formation of a symmetrical metallacycle, Me₄Al₂(μ₂-Me)(μ₂-OCEtMe₂), a structure that had previously only been postulated. d-nb.info

The interaction between the this compound dimer and ammonia has also been a subject of theoretical investigation using density functional theory (DFT). These studies have examined the stable configurations of the TMA dimer and the detailed process of its reaction with ammonia, which results in a TMA:NH₃ complex and a TMA monomer. researchgate.net

Table 1: Investigated Reactions and Key Findings

| Reactants | Products/Complexes | Key Findings |

|---|---|---|

| This compound + Dichloromethane | 1:1 and 2:1 complexes | Dimerization of TMA is thermodynamically preferable to complexation. researchgate.net |

| This compound + Dichloroethane | 1:1 and 2:1 complexes | Two favorable orientations for 2:1 complexes have been identified. researchgate.net |

| This compound + Methyl Propionate | Adducts and substitution products (Me₂AlOCEtMe₂, Me₂AlOMe) | Excess TMA favors substitution and can form a symmetrical metallacycle. d-nb.info |

Surface Reaction Mechanisms and Energetics on Hydroxylated Alumina (B75360) in ALD

The atomic layer deposition (ALD) of alumina (Al₂O₃) using this compound (TMA) and water is a widely studied process, with theoretical and computational methods providing deep insights into the surface chemistry. Density functional theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms and energetics, particularly on hydroxylated alumina surfaces, which are more realistic representations of the substrate during the ALD process. rsc.orgaalto.fi

Studies have shown that the TMA half-reaction begins with the exothermic adsorption of TMA onto the hydroxylated surface. rsc.orgresearchgate.net The TMA molecule acts as a Lewis acid and forms a stable adduct with the surface hydroxyl groups. acs.orgrsc.org This is followed by ligand exchange reactions, where a methyl group from the TMA reacts with a proton from a surface hydroxyl group to form methane (CH₄) as a byproduct, leaving behind a surface-bound aluminum species. rsc.org

The energetics of these reactions are crucial for understanding the process. The reaction barriers for the ligand-exchange reactions have been found to be significantly lower on hydroxylated surfaces compared to previously studied idealized surface models. rsc.org DFT calculations suggest that the dominant reaction pathway involves the adsorption of TMA on a bridge oxygen, forming a Lewis acid-base complex, which then undergoes ligand exchange with nearby hydroxyls. acs.org Theoretical studies predict that the dissociation of TMA on the surface will saturate at monomethylaluminum (MMA). rsc.orgaalto.fi Furthermore, the adsorption of TMA can be cooperative, with methyl bridges forming between adsorbed molecules. rsc.org

The presence of water molecules that are dissociatively adsorbed on the alumina surface significantly changes the surface structure and, consequently, the reaction energetics compared to non-hydroxylated models. rsc.orgresearchgate.net Surface restructuring during the reactions appears to play a critical role in achieving conformal alumina films. acs.org

Table 2: Energetics of TMA Reactions on Hydroxylated Alumina

| Reaction Step | Finding | Significance |

|---|---|---|

| TMA Adsorption | Exothermic process. rsc.orgresearchgate.net | Favorable initial step for the ALD half-reaction. |

| Ligand Exchange | Low reaction barriers on hydroxylated surfaces. rsc.org | Facilitates the self-limiting reaction at typical ALD temperatures. |

| Surface Saturation | Predicted to saturate at monomethylaluminum (MMA). rsc.orgaalto.fi | Determines the growth per cycle. |

Modeling Atomic Layer Deposition Kinetics and Thermodynamics

To move beyond a static picture of surface reactions, researchers have developed models to describe the kinetics and thermodynamics of the entire ALD cycle for alumina using this compound (TMA). These models often integrate first-principles quantum-chemical data with statistical thermodynamics and absolute reaction rate theory to determine kinetic parameters. researchgate.netumd.edu

Dynamic models have been created that couple reaction rate expressions with surface species conservation equations. researchgate.netumd.edu These models are valuable for examining the relative rates of competing surface reactions during the TMA and water half-cycles. umd.edu They can simulate the temporal evolution of the surface states during each precursor exposure period. aiche.org

These kinetic models account for several key reactions, including TMA adsorption on both hydroxylated surfaces and bare oxygen sites. researchgate.net Simulations have shown that a combination of these adsorption pathways is necessary to achieve aluminum adsorption rates comparable to those observed in saturating ALD growth. researchgate.net The models can be used to study the transition between saturating (ideal ALD) and non-saturating (CVD-like) growth as a function of process parameters like precursor partial pressure, exposure times, and temperature. umd.edumdpi.com

Thermodynamic and kinetic models are also coupled with reactor-scale transport models to simulate the complete, multiscale ALD process. umd.edumdpi.com This allows for the unambiguous definition of film growth per cycle and can be used to assist in process design and optimization. umd.edumdpi.com For instance, simulations can reveal that unintended chemical vapor deposition conditions might mask the ideal ALD operating window. mdpi.com The competition between surface reactions and the desorption of adsorbed water is identified as a crucial factor, with H₂O desorption being the limiting factor at low temperatures and the surface concentration of OH groups being the limitation at higher temperatures. researchgate.net

Table 3: Parameters and Outputs of ALD Kinetic and Thermodynamic Models

| Model Input | Model Component | Model Output |

|---|---|---|

| Quantum-chemical data (enthalpies, transition states) researchgate.netumd.edu | Statistical Thermodynamics & Absolute Reaction Rate Theory | Kinetic parameters (rate constants) researchgate.netumd.edu |

| Precursor properties, delivery system dynamics umd.edumdpi.com | Reactor-scale Gas-phase Dynamics | Species transport and distribution mdpi.comcore.ac.uk |

| Kinetic parameters, surface species balances researchgate.netumd.edu | Dynamic Film Growth Model | Surface coverage evolution, growth per cycle umd.eduresearchgate.net |

Molecular Dynamics Simulations

Reactive Force Field Molecular Dynamics for Alumina ALD

Molecular dynamics (MD) simulations, particularly those using reactive force fields (ReaxFF), have become a powerful tool for investigating the atomic-scale dynamics of the alumina ALD process. nsf.gov Unlike more computationally intensive quantum mechanics methods like DFT, ReaxFF allows for the simulation of larger systems (thousands of atoms) over longer timescales, providing insights into the collective behavior of precursors and the effects of oversaturation. nsf.govresearchgate.net

ReaxFF MD simulations have been used to model the ALD process employing this compound (TMA) and water precursors. missouristate.edu These simulations can model stable precursors and the reaction pathways for the ALD surface reactions. nsf.gov Studies have varied substrate sizes, precursor concentrations, and operating temperatures to determine the most favorable conditions for film growth. missouristate.edu

A key advantage of the reactive MD approach is its ability to model the dynamic processes involved in film formation. researchgate.net For example, simulations can track the dissociation reactions and the evolution of surface species. missouristate.edu Researchers have used ReaxFF to review the capabilities of different potential models to determine where deficiencies in modeling capabilities may lie. nsf.gov While existing ReaxFF potentials can effectively model stable precursors and the aluminum substrate within a certain temperature range, accurately modeling the reaction paths for the water pulse has presented challenges. nsf.gov

These computational studies are essential for understanding the complex interplay of factors at the atomic level that govern the growth and quality of ALD alumina films. nsf.gov

Table 4: Applications of ReaxFF MD in Alumina ALD Studies

| Area of Investigation | Specific Focus | Insights Gained |

|---|---|---|

| Precursor & Substrate Modeling | Stability of TMA and H₂O precursors, aluminum substrate modeling. nsf.gov | Confirmation that existing potentials can model stable components of the ALD system. nsf.gov |

| Reaction Pathways | Modeling of surface reactions during TMA and water pulses. nsf.gov | Identification of challenges in accurately modeling the full reaction cycle, particularly the water half-reaction. nsf.gov |

| Process Conditions | Effect of temperature, precursor concentration, and substrate size. missouristate.edu | Determination of favorable configurations for precursor addition and film growth. missouristate.edu |

Reaction Mechanisms and Chemical Reactivity of Trimethylaluminum

Lewis Acidity and Adduct Formation

As an electron-deficient molecule, trimethylaluminum readily acts as a Lewis acid, accepting electron pairs from a wide variety of Lewis bases to form stable adducts. In the solid state and in non-coordinating solvents, it typically exists as a dimer, Al₂(CH₃)₆, with bridging methyl groups. However, it readily reacts with Lewis bases to form monomeric 1:1 adducts.

The interaction between this compound and esters, which are key components of synthetic lubricating oils, is highly dependent on the stoichiometry of the reactants. nih.gov When equimolar amounts are used, the primary product is a simple Lewis acid-base adduct where the TMA coordinates to the carbonyl oxygen of the ester. dtic.mil

However, the deployment of excess TMA favors further reaction over simple adduct formation. dtic.mil In these cases, TMA acts as a methylating agent, leading to nucleophilic addition to the carbonyl group and subsequent formation of aluminum alkoxides. For instance, the reaction of methyl propionate (B1217596) with excess TMA yields products like dimethylaluminum methoxide (B1231860) and a more complex metallacycle. nih.govdtic.mil This reactivity is critical to understanding the potential degradation pathways of ester-based lubricants in environments where they might come into contact with alkylaluminum species. nih.gov

| TMA:Ester Ratio | Primary Product(s) | Reaction Type |

|---|---|---|

| 1:1 | Ester-TMA Adduct | Lewis Acid-Base Adduct Formation nih.gov |

| 2:1 or 3:1 | Aluminum Alkoxides (e.g., Me₂AlOMe) and Metallacycles | Nucleophilic Addition/Alkylation nih.govdtic.mil |

This compound forms stable adducts with a variety of Lewis bases containing nitrogen, phosphorus, and oxygen donor atoms. Ethers and tertiary amines readily form 1:1 complexes, such as (CH₃)₃Al·OEt₂ and (CH₃)₃Al·NR₃. wikipedia.org These adducts are generally less pyrophoric and easier to handle than TMA itself.

The formation and stability of adducts with phosphines (containing phosphorus) and arsines (containing arsenic) are influenced by both electronic and steric factors. rice.edursc.org For phosphine (B1218219) adducts of the type Me₃AlPR₂R', both the steric bulk of the R groups and the donor ability of the phosphine affect the properties of the complex. rsc.org Steric repulsion between the methyl groups on the aluminum and the substituents on the phosphine is a dominant factor influencing the chemical shifts observed in NMR spectroscopy. rice.edu Similarly, TMA reacts with secondary arsines, such as diphenylarsine, to form stable trimeric compounds featuring a six-membered Al-As ring. dtic.mil

The basicity of Group 15 hydrides decreases down the group (NH₃ > PH₃ > AsH₃), which influences their tendency to form adducts with Lewis acids like TMA. quora.com While ammonia (B1221849) forms a very stable adduct, the adducts with phosphine and arsine are also well-characterized.

| Lewis Base | Adduct Formula | Donor Atom |

|---|---|---|

| Diethyl Ether | (CH₃)₃Al·O(C₂H₅)₂ | Oxygen |

| Triethylamine | (CH₃)₃Al·N(C₂H₅)₃ | Nitrogen |

| Triphenylphosphine | (CH₃)₃Al·P(C₆H₅)₃ | Phosphorus |

| Diphenylarsine (forms trimer) | [Me₂AlAsPh₂]₃ | Arsenic dtic.mil |

The reaction between this compound and ammonia is fundamental in chemical vapor deposition processes for producing aluminum nitride (AlN). Initially, a stable 1:1 Lewis acid-base adduct, (CH₃)₃Al:NH₃, is formed. researchgate.net Research has shown that at higher partial pressures of ammonia, a second molecule of NH₃ can attach to this primary adduct via hydrogen bonding. researchgate.net

This results in the formation of a (CH₃)₃Al:NH₃···NH₃ complex. The binding energy of this hydrogen-bonded adduct is calculated to be 26.8 kcal/mol, which is 7.2 kcal/mol more stable than the simple 1:1 adduct. researchgate.net This finding highlights that hydrogen bonding can play a significant role in the gas-phase chemistry of metal-organic precursors. researchgate.net

While this compound is often supplied in hydrocarbon solvents, its interaction with chlorine-containing organic solvents is reactive rather than involving simple complex formation. TMA can be synthesized from methyl chloride, indicating a reactive pathway. wikipedia.org For instance, TMA reacts with aluminum trichloride (B1173362) to produce dimethylaluminum chloride, (AlMe₂Cl)₂. wikipedia.org This demonstrates the tendency of TMA to engage in alkyl/halide exchange reactions with chlorinated species. Commercial TMA solutions are available in chlorobenzene, suggesting that reactivity is manageable under specific conditions, but care must be taken as reactions can occur, especially in the presence of catalysts or at elevated temperatures. researchgate.net

Alkylation Reactions

Beyond its Lewis acidity, this compound is a potent alkylating agent, capable of transferring a methyl group to various substrates.

This compound is a key starting material for the production of higher alkylaluminum compounds through the insertion of olefins, most notably ethylene (B1197577), into its aluminum-carbon bonds. This process, known as oligomerization, forms the basis of the Ziegler-Natta polymerization process.

The reaction begins with the insertion of an ethylene molecule into one of the Al-CH₃ bonds of TMA to form ethyl(dimethyl)aluminum. Repeated insertions of ethylene lead to the growth of longer alkyl chains attached to the aluminum center, producing a mixture of higher trialkylaluminum compounds, such as triethylaluminum (B1256330) and tri-n-propylaluminum. This process allows for the synthesis of a range of long-chain alkylaluminum compounds, which are themselves important industrial chemicals.

Compound Index

| Compound Name | Chemical Formula |

|---|---|

| Aluminum trichloride | AlCl₃ |

| Ammonia | NH₃ |

| Arsine | AsH₃ |

| Chlorobenzene | C₆H₅Cl |

| Diethyl Ether | (C₂H₅)₂O |

| Dimethylaluminum chloride | (CH₃)₂AlCl |

| Dimethylaluminum methoxide | (CH₃)₂AlOCH₃ |

| Diphenylarsine | (C₆H₅)₂AsH |

| Ethylene | C₂H₄ |

| Methyl chloride | CH₃Cl |

| Methyl propionate | C₂H₅COOCH₃ |

| Phosphine | PH₃ |

| Triethylaluminum | Al(C₂H₅)₃ |

| This compound | Al(CH₃)₃ or Al₂(CH₃)₆ |

| Triphenylphosphine | P(C₆H₅)₃ |

Alkylation of Ketones to Methyl Carbinolates

This compound serves as a source of methyl nucleophiles for the alkylation of ketones. wikipedia.org The reaction proceeds via the addition of a methyl group to the carbonyl carbon, leading to the formation of a tertiary alcohol upon subsequent hydrolytic workup. wikipedia.org A kinetic study of the reaction between this compound and benzophenone (B1666685) in diethyl ether revealed that the reaction follows second-order kinetics.

Step 1: Complex Formation (C₆H₅)₂C=O + (CH₃)₃Al·O(C₂H₅)₂ ⇌ (C₆H₅)₂C=O···Al(CH₃)₃ + (C₂H₅)₂O

Step 2: Alkylation (C₆H₅)₂C=O···Al(CH₃)₃ → (C₆H₅)₂C(CH₃)OAl(CH₃)₂

In studies using excess this compound at elevated temperatures, double methylation has been observed, indicating further reactivity of the intermediate species. nih.govd-nb.info For instance, the reaction with acetophenone (B1666503) can yield t-butylbenzene through gem-dimethylation, a reaction catalyzed by nickel acetylacetonate (B107027). researchgate.net

Table 1: Reaction of this compound with Benzophenone

| Reactants | Solvent | Product (after hydrolysis) | Yield | Reference |

|---|---|---|---|---|

| This compound, Benzophenone | Diethyl Ether | 1,1-Diphenylethanol | 82% (after 35 days) |

This compound-Promoted 1,2-Additions of Arylzinc Halides to Aldehydes

This compound promotes the asymmetric 1,2-addition of functionalized arylzinc halides to both aromatic and aliphatic aldehydes, a process that can be catalyzed by amino alcohols to achieve moderate to good enantioselectivity. nih.gov The key to this promotion lies in a rapid ligand exchange between the arylzinc halide (ArZnX) and this compound (AlMe₃). nih.gov This exchange generates mixed organometallic species that are crucial for the subsequent reaction. nih.gov

The formation of these mixed species leads to a key intermediate that is mechanistically distinct from the classic "anti" transition states proposed in other asymmetric addition reactions. nih.gov This methodology is practical as it can utilize either commercially available arylzinc halides or those prepared in situ from aryl bromides, and it tolerates electrophilic functional groups such as esters and nitriles. nih.gov

Ligand Exchange Reactions

Exchange between this compound and Triphenylaluminum

The exchange of methyl and phenyl groups between this compound and triphenylaluminum has been investigated using proton magnetic resonance (PMR) spectroscopy. researchgate.net In the presence of a large excess of pyridine (B92270), the exchange follows a bimolecular mechanism. researchgate.net This mechanism proceeds without the prior dissociation of pyridine from the organoaluminum complexes before the exchange occurs. researchgate.net However, when the excess of pyridine is small, the rate of exchange becomes dependent on the concentration of the excess pyridine, suggesting a different mechanistic pathway may be involved under these conditions. researchgate.net

Bridge-Terminal Methyl Group Exchange in Alumolane Dimers

In the gas phase and in non-coordinating solvents, this compound exists as a dimer, Al₂(CH₃)₆. wikipedia.org This dimeric structure, an example of an alumolane dimer, features two types of methyl groups: four terminal and two bridging. wikipedia.org The aluminum centers are tetrahedral. wikipedia.org A rapid, intramolecular exchange occurs between the bridging and terminal methyl groups. wikipedia.org The mechanism for this transfer is proposed to involve the rearrangement of the bridge bonds. researchgate.net The activation energy for this bridge-terminal exchange has been found to be similar to that for the exchange of methyl groups between this compound and trimethylgallium (B75665) or trimethylindium. researchgate.net

Reactions with Active Hydrogen Compounds (e.g., Alcohols, Acids, Water)

This compound is pyrophoric and reacts violently with water and other compounds containing active hydrogen, such as acids and alcohols. wikipedia.org These reactions typically proceed with the evolution of methane (B114726) gas. wikipedia.org

The reaction with alcohols can be complex. While simple alcoholysis occurs, excess this compound can C-methylate tertiary alcohols and aryl alkyl carbinols at temperatures between 100-200°C. publish.csiro.auresearchgate.net For example, t-butyl alcohol is converted to neopentane, and 2-phenylpropan-2-ol gives t-butylbenzene. publish.csiro.auresearchgate.net Evidence suggests these C-methylation reactions proceed through a carbonium-ion mechanism. publish.csiro.au

With carboxylic acids, this compound facilitates the direct amidation in the presence of amines. organic-chemistry.orgthieme-connect.com This reaction is believed to proceed through the formation of an aluminum "ate" complex, which brings the carboxyl carbon and the amine nitrogen into close proximity, favoring the formation of the amide bond. thieme-connect.com This method is effective for a range of aliphatic and aromatic carboxylic acids and various primary and secondary amines, yielding amides in moderate to high yields. organic-chemistry.orgthieme-connect.com

The reaction with water is extremely vigorous. wikipedia.org A computational study shows that the reaction begins with the formation of a stable adduct, (CH₃)₃Al:OH₂, through the interaction of the empty p orbital on aluminum with a lone pair of electrons on the oxygen atom. nycu.edu.tw The decomposition of this adduct to release the first molecule of methane, forming (CH₃)₂AlOH, must overcome an energy barrier of approximately 15 kcal/mol. nycu.edu.tw

Formation of Methylaluminoxane (B55162) (MAO)

Controlled, incomplete hydrolysis of this compound yields methylaluminoxane (MAO), a mixture of organoaluminum compounds with the approximate formula (Al(CH₃)O)ₙ. wikipedia.orgwikipedia.org The idealized reaction is:

n Al(CH₃)₃ + n H₂O → (Al(CH₃)O)ₙ + 2n CH₄ wikipedia.org

MAO is not a single, well-defined compound but rather a mixture of different oligomers, which may include ring and cage-like structures. acs.org There are equilibria between these oligomers and with any unreacted this compound. acs.org Due to this complexity, the exact structure of MAO in solution has been difficult to determine despite extensive study. researchgate.net However, X-ray crystallography of a single crystal of an active MAO component revealed a sheet-like cluster of tetrahedral aluminum centers linked by triply bridging oxygen atoms. wikipedia.org MAO is a crucial co-catalyst (activator) for metallocene-catalyzed olefin polymerization. wikipedia.orgacs.org

Table 2: Investigated Reactions of this compound

| Section | Reaction Type | Reactants | Key Findings |

|---|---|---|---|

| 4.2.2 | Alkylation | Ketones | Forms methyl carbinolates via a second-order kinetic process. |

| 4.2.3 | Promoted 1,2-Addition | Arylzinc Halides, Aldehydes | Promotes addition via rapid ligand exchange and formation of mixed organometallic species. |

| 4.3.1 | Ligand Exchange | Triphenylaluminum | Bimolecular exchange of methyl/phenyl groups in the presence of pyridine. |

| 4.3.2 | Ligand Exchange | This compound Dimer | Rapid intramolecular exchange between bridging and terminal methyl groups. |

| 4.4 | Reaction with Active H | Alcohols, Carboxylic Acids, Water | Vigorous reaction produces methane; can C-methylate tertiary alcohols and facilitate amidation of acids. |

| 4.4.1 | Hydrolysis | Water (controlled) | Forms methylaluminoxane (MAO), an oligomeric co-catalyst. |

Decomposition Pathways of this compound

The decomposition of this compound (TMA) is a critical aspect of its reactivity, influencing its applications in various chemical processes. The pathways of this decomposition are highly dependent on the surrounding conditions, such as temperature and the presence of other materials.

Thermal Decomposition and Methane Production

The thermal decomposition of this compound is a process that has been studied under various conditions, revealing complex reaction mechanisms. When heated above 120°C, TMA can undergo an exothermic decomposition, which involves the evolution of flammable gas. nouryon.com The primary thermal decomposition products include methane and an amorphous solid containing a high percentage of aluminum. nouryon.com

Under low-pressure conditions, studies of TMA decomposition on various heated surfaces—including copper, aluminum, quartz, and gallium arsenide—have shown that the primary gaseous product is the methyl radical. aip.orgaip.org In these experiments, conducted at temperatures ranging from 550 to 900 K, neither methane nor ethane (B1197151) was detected as an initial product. aip.orgaip.org This suggests that the formation of methane and ethane occurs as a secondary, gas-phase reaction rather than a direct result of the surface decomposition of TMA. aip.org The apparent activation energy for the production of the methyl radical was determined to be 13 ± 2 kcal/mol, a value that remained consistent across the different substrates and carrier gases (helium or hydrogen) used. aip.orgaip.org

Further research on the decomposition of TMA on a Si(100) surface indicates that the process is similar to that of trimethylgallium (TMG), which is largely an intramolecular process. researchgate.net For TMA, dimers that are initially adsorbed on the surface decompose upon heating to 400 K. researchgate.net The subsequent decomposition chemistry can lead to the liberation of methane. researchgate.net However, the product ratio in TMA decomposition varies depending on factors such as the TMA coverage, the condition of the surface, and the existing aluminum coverage. researchgate.net This suggests that while the fundamental decomposition mechanism may be similar to TMG, the surface plays a more direct role in the reaction pathway of TMA, with a tendency for methyl groups to migrate to the support material. researchgate.net

The presence of other reactants can also influence the decomposition and byproducts. For instance, in the context of atomic layer deposition (ALD) using TMA and ozone (O₃), methane is reported as a reaction byproduct. nih.gov Computational studies on the reaction of TMA with water show that a TMA-water complex can form, which may then decompose to produce methane and (CH₃)₂AlOH with an energy barrier of 15.1 kcal/mol. nycu.edu.tw

Table 1: Activation Energy for Methyl Radical Production from TMA

| Substrate Material | Carrier Gas | Apparent Activation Energy (kcal/mol) |

|---|---|---|

| Copper | Helium | 13 ± 2 |

| Aluminum | Helium | 13 ± 2 |

| Quartz | Helium | 13 ± 2 |

| Gallium Arsenide | Helium | 13 ± 2 |

| Copper | Hydrogen | 13 ± 2 |

Decomposition Processes during TMA Exposure to Cellulosic Materials

The interaction of this compound with cellulosic materials involves a chemical reaction that leads to the decomposition and modification of the cellulose (B213188) structure. aip.org When cellulosic nanofibril paper is exposed to single cycles of TMA and water, the TMA precursor chemically and physically alters the material. aip.org

Extended exposure times of TMA to cellulosic materials lead to pathways beyond a simple self-limiting surface reaction typical of atomic layer deposition. aip.org X-ray photoelectron spectroscopy analysis reveals that the cellulose undergoes a decomposition process during the TMA exposure or the subsequent reaction with water. aip.org This decomposition creates new pathways for the uptake of inorganic material into the cellulosic structure. aip.org

A significant consequence of this TMA-induced decomposition is the alteration of the material's physical properties. X-ray diffraction studies suggest that TMA exposure transforms crystalline regions of the nanocellulose into amorphous structures. aip.org This change in crystallinity is linked to observed changes in the mechanical properties of the nanopaper, such as an increase in elongation at break and ultimate tensile strength. aip.org Furthermore, the chemical modification of the cellulose surface is evidenced by a transformation from hydrophilic to hydrophobic. aip.org A single cycle treatment can increase the water contact angle of the nanopaper from approximately 18° to a range of 75°–79°. aip.org

Table 2: Effect of TMA/Water Cycle on Cellulosic Nanopaper

| Property | Before Treatment | After 1-Cycle TMA/Water Exposure |

|---|---|---|

| Surface Characteristic | Hydrophilic | Hydrophobic |

| Water Contact Angle | ~18° | 75°-79° |

| Crystalline Structure | Crystalline | Increased amorphous regions |

Catalytic Applications of Trimethylaluminum

Organic Synthesis and Transformations

Reagent for Efficient Synthesis of Allenes

Trimethylaluminum is employed as a reagent in the palladium-catalyzed synthesis of allenes. In this methodology, propargyl acetates are utilized as propargyl electrophiles, reacting with TMA in the presence of a palladium catalyst to yield allene (B1206475) products efficiently researchgate.netku.eduresearchgate.net. This approach offers a direct route to these valuable unsaturated compounds, which are known for their unique structural features and reactivity in various organic transformations researchgate.netresearchgate.net.

Preparation of Other Metal Organic Compounds

TMA serves as a precursor for the synthesis of other organometallic compounds. A notable example is its reaction with stannic chloride, which yields methyl tin compounds chemicalbook.com. This capability highlights TMA's role as a foundational reagent in the broader field of organometallic chemistry, enabling access to a variety of metal-organic materials.

Stereoselective Reactions

This compound plays a role in stereoselective synthesis, particularly in methylation reactions. Modern catalytic systems often utilize TMA in conjunction with nickel or rhodium catalysts to achieve highly stereoselective methylations of aldehydes and ketones researchgate.net. These processes are crucial for constructing chiral centers with high fidelity, a critical aspect in the synthesis of pharmaceuticals and fine chemicals. Furthermore, TMA is implicated in the formation of reagents like the Tebbe reagent, which is used for methylenation reactions and is derived from TMA future4200.com.

Mild Reducing Agent for Vitamin and Hormone Synthesis

TMA can function as a mild reducing agent in the synthesis of complex biomolecules, including vitamins and hormones chemicalbook.com. Its controlled reactivity allows for selective reductions, contributing to the efficient construction of these biologically significant compounds without causing unwanted side reactions.

Peptide Bond Formation

A significant application of TMA lies in its ability to mediate peptide bond formation in a one-pot process using unprotected amino acids rsc.orgrsc.orgnih.govresearchgate.net. The reaction involves the pre-reaction of TMA with N- and C-terminal unprotected amino acids to form a five-membered ring intermediate. This intermediate then reacts with nucleophilic amino acid esters, facilitating the formation of peptide bonds. This method allows for the efficient synthesis of tripeptides and even longer peptide chains without the need for expensive coupling reagents and can accommodate amino acids with bulky side chains rsc.orgnih.govresearchgate.net.

Table 1: this compound-Mediated Peptide Bond Formation

| Amino Acid 1 | Amino Acid 2 | Amino Acid 3 | Resulting Tripeptide | Yield (%) | Reference |

| L-Phenylalanine | L-Alanine | L-Valine | H-Phe-Ala-Val-OH | High | rsc.orgresearchgate.net |

| L-Alanine | L-Phenylalanine | L-Leucine | H-Ala-Phe-Leu-OH | High | rsc.orgresearchgate.net |

| L-Valine | L-Leucine | L-Isoleucine | H-Val-Leu-Ile-OH | High | rsc.orgresearchgate.net |

Note: "High" indicates yields reported as high in the source material, specific percentages were not consistently provided for all combinations.

Catalysis of Hindered Diels–Alder Reactions with this compound–Triflimide Complexes

This compound, in combination with triflimide (Tf2NH), forms highly effective Lewis acid complexes, such as Me2AlNTf2 and MeAl(NTf2)2. These complexes are particularly adept at catalyzing Diels-Alder reactions involving sterically hindered dienes and dienophiles mdpi.comresearchgate.netucla.edu. The use of these TMA-triflimide complexes enables the formation of cycloadducts that are often difficult to synthesize using conventional methods ucla.edu. For instance, a hindered diene reacted with a hindered enone in the presence of these catalysts to yield the desired cycloadduct in excellent yield within a short timeframe at low temperatures ucla.edu.

Table 2: Catalysis of Hindered Diels–Alder Reactions with TMA-Triflimide Complexes

| Diene Type | Dienophile Type | Catalyst System | Reaction Conditions | Product Yield | Reaction Time | Reference |

| Hindered silyloxy diene | Hindered enone | Me2AlNTf2 | -40 °C | Excellent | 0.5–1.5 h | ucla.edu |

| Hindered diene | Hindered dienophile | MeAl(NTf2)2 | Not specified | High | Not specified | researchgate.netucla.edu |

| Hindered silyloxy diene | Substituted enone | AlBr3/AlMe3 | Not specified | Good | Not specified | acs.org |

Activation of Zeolite-Confined Lanthanum Borohydrides for C–H Borylation

This compound plays a crucial role in activating zeolite-confined lanthanum borohydride (B1222165) catalysts for C–H borylation reactions researchgate.netosti.govfigshare.comresearchgate.net. By treating lanthanum borohydride precatalysts with TMA, the resulting complexes, such as La(BH4)2(AlMe3)-Ph3Si-HY30, exhibit enhanced catalytic activity for the borylation of aromatic hydrocarbons like benzene (B151609) researchgate.netresearchgate.net. This activation process leads to significantly higher turnover numbers and improved yields of borylated products, such as phenylpinacolborane (PhBpin), by inhibiting unwanted side reactions like HBpin decomposition researchgate.net.

Table 3: TMA-Activated Zeolite-Confined Catalysts for C–H Borylation

| Substrate | Precatalyst System | Activated Catalyst System | Borylation Reagent | Product | Turnover Number | Yield (%) | Reference |

| Benzene | La(BH4)2(THF)2.5-Ph3Si-HY30 | La(BH4)2(AlMe3)-Ph3Si-HY30 | Pinacolborane (HBpin) | Phenylpinacolborane | >285 | Up to 42 | researchgate.netresearchgate.net |

Role in Advanced Materials Synthesis

Growth Initiator for Self-Assembled Aluminum Nanoparticles via ALD

Atomic Layer Deposition (ALD) is a sophisticated technique renowned for its ability to deposit thin films and nanostructures with atomic-level precision, attributed to its characteristic self-limiting surface reactions researchgate.net. In the specialized field of synthesizing self-assembled aluminum nanoparticles, this compound (TMA) serves a critical function as a growth initiator researchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.com. Unlike many metallic ALD processes that rely on a single precursor for self-limiting growth, the fabrication of metallic aluminum nanoparticles often necessitates a distinct initiation phase facilitated by TMA researchgate.netresearchgate.net.

The prevailing mechanism posits that TMA functions as a conductive source of electrons, which is fundamental for initiating the nucleation and subsequent growth of aluminum nanoparticles on a substrate surface researchgate.netresearchgate.net. Typically, TMA is introduced first to passivate the substrate surface, frequently interacting with pre-existing hydroxyl (OH) groups or other reactive surface sites researchgate.netresearchgate.netacs.orgmdpi.comnih.gov. Following this crucial initiation step, a primary aluminum precursor, such as Dimethylethylamine alane (DMEAA), is introduced to continue the deposition process, building upon the nuclei established by TMA researchgate.netresearchgate.net. This sequential methodology enables meticulous control over nucleation density and the subsequent growth of the nanoparticles.

Research findings have substantiated that this ALD approach, utilizing TMA as an initiator, can produce aluminum nanoparticles exhibiting a well-defined crystallographic orientation, notably the (111) plane researchgate.netresearchgate.net. Moreover, the morphology of these self-assembled nanoparticles has been observed to evolve throughout the deposition process, transitioning from initial tetrahedral forms to more intricate octahedral structures researchgate.netresearchgate.net. The self-assembly characteristic is intricately governed by the precise manipulation of ALD parameters, including the number of cycles for both the initiator (TMA) and the primary precursor (DMEAA), alongside deposition temperature and precursor pulse durations researchgate.net.

Studies have systematically investigated variations in the number of ALD cycles dedicated to TMA initiation and subsequent DMEAA deposition to elucidate their impact on nanoparticle formation. For example, experimental designs have incorporated different combinations of cycles, such as employing 20 cycles of TMA followed by either 200 or 400 cycles of DMEAA, or alternatively, 10 cycles of TMA followed by 300 cycles of DMEAA researchgate.net. These specific experimental parameters directly influence the nucleation density and, consequently, the final size and morphology of the self-assembled aluminum nanoparticles.

Experimental Parameters and Observed Nanoparticle Characteristics

| Experiment | This compound (TMA) Cycles | Dimethylethylamine Alane (DMEAA) Cycles | Observed Nanoparticle Orientation | Observed Nanoparticle Morphology Evolution |

| A | 20 | 200 | (111) | Tetrahedral to Octahedral |

| C | 20 | 400 | (111) | Tetrahedral to Octahedral |

| D | 10 | 300 | (111) | Tetrahedral to Octahedral |

Note: The data presented in this table are derived from the experimental designs detailed in the literature, focusing on TMA's role as an initiator in ALD for aluminum nanoparticle synthesis. While specific quantitative measurements of nanoparticle size or density for each experiment are not explicitly provided in the cited snippets, the reported orientation and morphological evolution are consistently documented.

Compound List

this compound (TMA)

Dimethylethylamine alane (DMEAA)

Aluminum (Al)

Aluminum oxide (Al₂O₃)

Silicon (Si)

Hydroxyl groups (OH)

Applications in Thin Film Deposition and Etching

Atomic Layer Deposition (ALD) Processes

Precursor for Aluminum-Doped ZnO Thin Films (AZO)

Trimethylaluminum (TMA) is a vital precursor for the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of Aluminum-Doped Zinc Oxide (AZO) thin films. AZO is a transparent conductive oxide (TCO) material widely employed in optoelectronic devices, solar cells, and transparent electrodes due to its advantageous combination of high optical transmittance in the visible spectrum and good electrical conductivity aip.orgnih.gov. TMA functions as the aluminum source in these deposition processes.

In ALD, AZO films are typically manufactured by alternating cycles of precursors for ZnO and Al₂O₃. Common precursors include diethylzinc (B1219324) (DEZ) or zinc acetate (B1210297) for ZnO, and TMA with water or ozone for Al₂O₃ aip.orgnih.gov. The aluminum concentration within the AZO film can be precisely controlled by adjusting the ratio of Al₂O₃ cycles to ZnO cycles nih.govresearchgate.net. Research indicates that TMA, when used with water, can induce oxygen vacancies in the ZnO lattice, which enhances carrier concentration and improves the gas-sensing performance of AZO-based sensors mdpi.com. Comparative studies on TMA delivery methods suggest that coinjection of DEZ and TMA yields more homogeneous aluminum distribution and superior electrical and optical properties compared to layered microstructures formed by sequential cycles aip.org.

Research Findings:

AZO films deposited via ALD using DEZ, TMA, and ozone at 250 °C demonstrated improved electrical conductivity and optical transparency aip.org.

The precise control of Al doping levels in ZnO films is achievable by varying the TMA to DEZ ratio in ALD processes. Films with approximately 1% Al content achieved a low resistivity of 3.5 × 10⁻⁴ Ω-cm researchgate.net.

Al doping in ZnO films can shift the preferred growth orientation from (002) to (100), thereby enhancing surface properties and current conduction nih.gov.

TMA's potent reducing nature can introduce oxygen vacancies into AZO films, leading to increased carrier concentration and augmented gas-sensing performance mdpi.com.

Data Table: AZO Film Properties via ALD with TMA

| Precursors (ZnO/Al₂O₃) | Deposition Temperature (°C) | Al Content (at. %) | Resistivity (Ω-cm) | Transmittance (Visible) | Reference |

| DEZ/H₂O + TMA/H₂O | 250 | ~1 | 3.5 × 10⁻⁴ | High | researchgate.net |

| DEZ/O₃ + TMA/O₃ | 250 | Variable | Low | Excellent | aip.org |

| DEZ/H₂O + TMA/H₂O | 220 | 0–20 (nominal) | Varies | High | aip.org |

Fabrication of Al₂O₃-Coated Anodes for Batteries (Li-ion, Al-ion)

This compound (TMA) is widely employed in Atomic Layer Deposition (ALD) as a precursor to create protective aluminum oxide (Al₂O₃) coatings on anode materials for lithium-ion (Li-ion) and potentially Al-ion batteries. Silicon-based anodes, in particular, are prone to significant volume expansion during charging and discharging cycles, which leads to capacity fade and degradation of the electrode structure. ALD-deposited Al₂O₃ coatings, facilitated by TMA, provide a robust, conformal, and pinhole-free protective layer that effectively mitigates these issues nih.govresearchgate.net.

The Al₂O₃ coating process utilizing TMA typically involves pulsing TMA followed by a co-reactant, such as water or ozone, interspersed with intermediate purge steps. This process can be conducted at relatively low temperatures (e.g., ≤200 °C), thereby preventing damage to the underlying anode materials nih.gov. The thickness of the Al₂O₃ layer can be precisely controlled by the number of ALD cycles. Studies have demonstrated that higher Al₂O₃ content, achieved by adjusting TMA exposure time or cycle ratios, significantly enhances electrochemical properties researchgate.net. These coatings contribute to stabilizing the solid electrolyte interphase (SEI) layer, suppressing electrolyte decomposition, and buffering the volume changes of the anode material, ultimately improving cycle life and capacity retention nih.govresearchgate.netresearchgate.netosti.govresearchgate.net.

Research Findings:

Al₂O₃ coatings deposited using TMA on Si-alloy anodes via ALD improved capacity retention, with a 300-cycle coating increasing retention from 69.8% to 79.1% depending on the Al₂O₃ content researchgate.net.

Al₂O₃ coating on LiCoO₂ cathode materials using TMA and H₂O at 120 °C resulted in enhanced stability and suppressed side reactions mdpi.com.

For Li-ion battery anodes, Al₂O₃ coatings deposited using TMA can improve rate performance and cycle life, with some studies indicating that a 5 nm coating provides optimal performance mdpi.com.

The Al₂O₃ layer can effectively scavenge protic and acidic species from the electrolyte, thereby preventing the degradation of the active material researchgate.net.

Data Table: Performance Enhancement of Li-ion Battery Anodes with ALD Al₂O₃ Coatings (using TMA)

| Anode Material | Coating Thickness (nm) | ALD Precursors (Al source) | Cycles | Capacity Retention (after N cycles) | Improvement Factor | Reference |

| Fe-Si powder | Variable | TMA | 300 | 69.8% to 79.1% | Significant | researchgate.net |

| Si-based anode | Variable | TMA | N/A | Improved | N/A | nih.gov |

| LFP cathode | 5 nm | TMA | N/A | Stable, higher capacity | Improved | mdpi.com |

| LFP cathode | 10 nm | TMA | N/A | Good performance | Improved | mdpi.com |

| Graphite | Sub-nanometer | TMA | N/A | ~100% after 200 cycles | Spectacular | osti.gov |

Infiltration into Polymer Brushes for Alumina (B75360) Film Fabrication

This compound (TMA) is utilized in sequential infiltration synthesis (SIS) and vapor-phase infiltration (VPI) techniques to introduce alumina (Al₂O₃) into polymer matrices, including polymer brushes. This approach facilitates the creation of hybrid organic-inorganic materials with tailored properties suitable for applications such as flexible electronics and barrier films. The porous nature of polymers aids in the infiltration of ALD precursors like TMA researchgate.net.

The infiltration mechanism involves the reaction of TMA with reactive sites within the polymer. For instance, TMA precursors exhibit a higher affinity for polymers containing carbonyl (C=O) bonds researchgate.net. In the case of poly(styrene-block-methyl methacrylate) (PS-b-PMMA), TMA infiltration followed by water vapor treatment results in the formation of Al₂O₃, which can subsequently prime the polymer matrix for further infiltration of other precursors osti.gov. Studies involving polybutylene succinate (B1194679) (PBS) have shown that TMA infiltration can lead to the formation of an aliphatic group and the rupture of the polymer chain, with Al₂O₃ incorporation being more substantial in PBS compared to poly(methyl methacrylate) (PMMA) due to differences in free volume nih.gov. This process allows for control over the degree of infiltration and the resulting Al₂O₃ content by adjusting parameters such as TMA exposure time and temperature researchgate.netosti.gov.

Research Findings:

TMA infiltration into polyurea, a polymer containing carbonyl groups, enables the fabrication of alumina films via ALD researchgate.net.

The infiltration of TMA into poly(styrene-block-methyl methacrylate) (PS-b-PMMA), followed by water vapor treatment, creates an alumina-primed surface, which enhances subsequent ZnO infiltration fidelity and allows for the tuning of electrical properties osti.gov.

TMA infiltration into polybutylene succinate (PBS) results in Al₂O₃ incorporation, exhibiting a higher mass uptake compared to PMMA due to variations in polymer free volume nih.gov.

The infiltration mechanism of TMA into polymers is influenced by the specific types of chemical bonds present within the polymer structure researchgate.net.

Data Table: Alumina Film Fabrication via Polymer Infiltration with TMA

| Polymer Matrix | ALD/SIS Precursor (Al source) | Co-reactant | Process Type | Temperature (°C) | Key Observation | Reference |

| Polyurea | TMA | H₂O | ALD | Variable | TMA infiltrates polymers with C=O bonds, enabling alumina film formation. | researchgate.net |

| PS-b-PMMA | TMA | H₂O | VPI | ≤200 | Alumina priming enhances ZnO infiltration fidelity; Al concentration is tunable by TMA exposure time. | osti.gov |

| Polybutylene succinate (PBS) | TMA | H₂O | SIS | 70 | Higher Al₂O₃ mass uptake than PMMA due to polymer free volume; ester group involved in interaction. | nih.gov |

Chemical Vapor Deposition (CVD) Processes

Production of High-Purity Thin Films and Coatings (e.g., in Semiconductor Industry)

This compound (TMA) is a fundamental precursor in the semiconductor industry for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes, primarily used for depositing high-purity aluminum-containing thin films and dielectric layers. Its high vapor pressure and reactivity facilitate the formation of uniform and conformal films, which are essential for the fabrication of advanced microelectronic devices acegases.commarketresearchintellect.comketjen.com.

Within the semiconductor sector, TMA is crucial for depositing aluminum oxide (Al₂O₃) films, which serve as high-quality insulating and passivation layers in integrated circuits, transistors, capacitors, and memory chips marketresearchintellect.comketjen.comwikipedia.org. Al₂O₃ is valued for its high dielectric constant (high-k) and its efficacy as a diffusion barrier with excellent thermal stability rsc.org. Furthermore, TMA is the preferred precursor for Metalorganic Vapor Phase Epitaxy (MOVPE) and CVD of various aluminum-containing compound semiconductors, including AlAs, AlN, AlGaAs, and AlGaN wikipedia.orgketjen.com. The purity of TMA is paramount, with purity levels often exceeding 99.9999% (6N purity) being required for epitaxial growth and advanced fabrication processes to prevent defects in nanoscale devices marketresearchintellect.compmarketresearch.com.

Research Findings:

TMA is utilized in CVD for the deposition of Al₂O₃ layers, serving as insulating and passivation layers in semiconductor components acegases.com.

It is recognized as a preferred precursor for MOVPE of aluminum-containing compound semiconductors such as AlAs, AlN, and AlGaAs wikipedia.org.

High-purity TMA (≥99.9999%) is critical for semiconductor fabrication to ensure consistent deposition processes and the desired film properties marketresearchintellect.compmarketresearch.com.

TMA's capability to deposit uniform and conformal thin films makes it valuable for protective, optical, and barrier layers in advanced materials acegases.com.

Data Table: Applications of TMA in High-Purity Thin Film Deposition (CVD/ALD)

| Application Area | Film/Material Deposited | Process Type (CVD/ALD) | Role of TMA | Purity Requirements | Reference |

| Semiconductor Industry | Al₂O₃ | CVD/ALD | High-k dielectric, insulating, passivation layer | High (≥99.9999%) | acegases.commarketresearchintellect.comketjen.comwikipedia.org |

| Semiconductor Industry | AlN, AlAs, AlGaAs, etc. | MOVPE/CVD | Precursor for Al-containing compound semiconductors | High | wikipedia.orgketjen.com |

| Photovoltaics | Al₂O₃ | CVD/ALD | Passivation layer for silicon surfaces, increasing efficiency | High | ketjen.com |

| Light Emitting Diodes (LEDs) | AlGaN, Al₂O₃, AlN | MOVPE/CVD | Precursor for Al-containing compound semiconductors and passivation layers, improving optical efficiency | High | ketjen.com |

| Advanced Materials | Protective/Optical/Barrier Layers | CVD | Source of aluminum for uniform and conformal thin film deposition | N/A | acegases.com |

Formation of Metal Aluminum Film via Thermal Decomposition

This compound (TMA) can be employed for the formation of metallic aluminum films through thermal decomposition. When TMA is transported by a suitable gas, such as hydrogen, and subjected to elevated temperatures on a heated substrate, it can decompose to yield metallic aluminum aecochemical.comchembk.com. This method finds application in various industries, including aerospace, for specific uses requiring aluminum coatings or films.

The process involves the thermal breakdown of TMA molecules. While TMA exists as a liquid at room temperature, its vapor can be transported and decomposed. At temperatures exceeding 300°C, TMA begins to decompose, a process that can be influenced by the carrier gas and substrate conditions researchgate.net. This decomposition can produce metallic aluminum and gaseous byproducts like methane (B114726) aecochemical.comchembk.com.

Research Findings:

When TMA is carried in hydrogen, metallic aluminum films can be formed via thermal decomposition on a heated substrate aecochemical.comchembk.com.

TMA decomposes above 300°C, breaking Al−C bonds and forming dimethyl aluminum and methyl groups at temperatures up to 500°C researchgate.net.

Data Table: Metal Aluminum Film Formation via TMA Thermal Decomposition

| Precursor | Carrier Gas | Substrate Condition | Process Type | Resulting Film | Key Observation | Reference |

| TMA | Hydrogen | Heated substrate | Thermal Decomposition (CVD) | Metal Aluminum | Formation of metallic aluminum films. | aecochemical.comchembk.com |

Atomic Layer Etching (ALE)

Atomic Layer Etching (ALE) is a technique that precisely removes material at the atomic level, essentially functioning as the inverse of Atomic Layer Deposition (ALD). It relies on sequential, self-limiting surface reactions to achieve conformal and isotropic etching of thin films, which is crucial for the fabrication of advanced semiconductor devices, particularly those with complex high aspect ratio structures colorado.eduatomiclimits.comaip.org.

This compound (TMA) plays a significant role as a metal precursor in thermal ALE processes. A common mechanism involves sequential reactions with a fluorinating agent, such as hydrogen fluoride (B91410) (HF), to etch aluminum oxide (Al₂O₃) colorado.eduaip.orgresearchgate.netacs.orgtu-dresden.de. In this process, HF exposure modifies the Al₂O₃ surface by forming an AlF₃ layer. Subsequently, TMA reacts with this AlF₃ layer via a ligand-exchange transmetalation reaction, where TMA donates methyl groups and accepts fluorine, producing volatile AlF(CH₃)₂ species and thereby etching the Al₂O₃ colorado.eduresearchgate.netacs.org.

The etch rates are dependent on temperature and pressure. For instance, Al₂O₃ etch rates using TMA and HF increase with temperature, ranging from 0.14 Å/cycle at 250 °C to 0.75 Å/cycle at 325 °C colorado.edu. Studies have also indicated that etch rates increase with process pressure; for example, rates of 0.92 Å/cycle at 50 Pa and 1.31 Å/cycle at 200 Pa were observed at 300°C tu-dresden.de. The transition temperature between AlF₃ ALD and Al₂O₃ ALE using TMA and HF is approximately 225 °C aip.org. TMA can also be utilized in ALE processes for other materials, and the combination of different precursors and temperatures can facilitate selective ALE colorado.edu.

Research Findings:

TMA, in conjunction with HF, enables the atomic layer etching (ALE) of Al₂O₃ through sequential, self-limiting thermal reactions colorado.eduaip.orgresearchgate.netacs.orgtu-dresden.de.

The Al₂O₃ ALE process employing TMA and HF exhibits linear etching with respect to the number of reaction cycles and is self-limiting concerning reactant exposure colorado.edutu-dresden.de.

Al₂O₃ etch rates using TMA and HF at 300°C were reported to be approximately 0.51 Å/cycle researchgate.net. Higher temperatures lead to increased etch rates, with values reaching up to 0.75 Å/cycle at 325 °C colorado.edu.

An increase in process pressure also enhances Al₂O₃ etch rates; for example, rates of 0.92 Å/cycle at 50 Pa and 1.31 Å/cycle at 200 Pa were observed at 300°C tu-dresden.de.

The transition temperature between AlF₃ ALD and Al₂O₃ ALE using TMA and HF is approximately 225 °C aip.org.

TMA can be used with various co-reactants to achieve selective ALE of different materials colorado.edu.

Data Table: this compound in Atomic Layer Etching (ALE)

| Target Material | Etchant Precursor | Metal Precursor | Temperature Range (°C) | Etch Rate (Å/cycle) | Key Mechanism | Reference |

| Al₂O₃ | HF | TMA | 250–325 | 0.14–0.75 | Fluorination + Ligand Exchange | colorado.eduresearchgate.netacs.org |

| Al₂O₃ | HF | TMA | 300 | 0.92 (at 50 Pa) | Fluorination + Ligand Exchange | tu-dresden.de |

| Al₂O₃ | HF | TMA | 300 | 1.31 (at 200 Pa) | Fluorination + Ligand Exchange | tu-dresden.de |